3-Chloro-4-(hydroxymethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

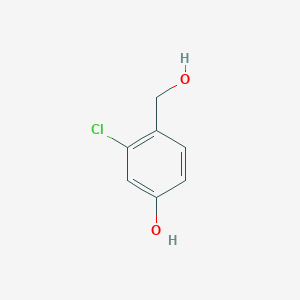

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQASBWZSSWBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612027 | |

| Record name | 3-Chloro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171569-42-9 | |

| Record name | 3-Chloro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-4-(hydroxymethyl)phenol CAS number

An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted phenolic compound of interest in synthetic chemistry and potentially in drug discovery. This document delves into its chemical identity, physicochemical properties, a proposed synthetic route with a detailed protocol, and state-of-the-art analytical characterization techniques. Furthermore, it explores the potential applications in drug development, drawing logical inferences from the behavior of structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction and Chemical Identity

This compound, identified by the CAS number 171569-42-9 , is a bifunctional organic molecule containing a phenol, a chloro, and a hydroxymethyl group attached to a benzene ring.[1][2][3][4] The unique arrangement of these functional groups—a hydroxyl and a hydroxymethyl group in a para relationship, with a chlorine atom meta to the hydroxymethyl group—imparts specific chemical reactivity and potential for further functionalization. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates.

The presence of both a nucleophilic phenolic hydroxyl group and a primary alcohol allows for selective reactions at either position, offering versatility in molecular design. The chlorine atom, an electron-withdrawing group, influences the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic substitution.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 171569-42-9 | [1][2][3][4] |

| Molecular Formula | C₇H₇ClO₂ | [1] |

| Molecular Weight | 158.58 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | White to yellow to red powder or crystals | [5] |

| Storage Temperature | Room temperature, sealed in a dry, dark place | |

| Purity | Typically available in ≥97% purity |

Safety and Handling

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

Precautionary Statements : P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye, and face protection.[6]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7] Avoid generating dust.[6]

-

Storage : Keep the container tightly closed in a dry and cool place.[8] Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[8]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 2-chlorophenol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Vilsmeier-Haack Formylation of 2-Chlorophenol to yield 3-Chloro-4-hydroxybenzaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[9] Using 2-chlorophenol as the substrate, the formyl group is directed to the para position due to the ortho, para-directing effect of the hydroxyl group.

-

Reagent Preparation : In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation : Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. The formation of the electrophilic Vilsmeier reagent (chloroiminium salt) will occur.

-

Reaction with Phenol : Dissolve 2-chlorophenol in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction mixture and pour it onto crushed ice. Hydrolyze the intermediate by heating the aqueous mixture. Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

-

Isolation : Filter the crude 3-Chloro-4-hydroxybenzaldehyde, wash with cold water, and dry.

Step 2: Reduction of 3-Chloro-4-hydroxybenzaldehyde to this compound

The selective reduction of the aldehyde group in the presence of the phenolic hydroxyl group can be efficiently achieved using sodium borohydride.

-

Dissolution : In a round-bottom flask, dissolve the crude 3-Chloro-4-hydroxybenzaldehyde in methanol.

-

Reduction : Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The addition should be slow to control the exothermic reaction and hydrogen evolution.

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching : Carefully quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid until the solution is slightly acidic.

-

Extraction : Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: A typical analytical workflow for the characterization of synthesized compounds.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural confirmation.[10] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons. The ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy : IR spectroscopy will identify the key functional groups, notably the broad O-H stretching band for the hydroxyl groups and the C-Cl stretching vibration.[10]

Chromatographic Techniques

-

Gas Chromatography (GC) : GC, particularly with a flame ionization detector (FID), is a suitable method for assessing the purity of the final compound.[11][12] Derivatization may be employed to enhance volatility and peak shape.[12]

-

High-Performance Liquid Chromatography (HPLC) : HPLC can also be used for purity assessment, especially for non-volatile impurities.

Potential Applications in Drug Development

While there is no specific data on the biological activity of this compound, its structural motifs are present in various biologically active molecules.

As a Synthetic Intermediate

The primary application of this compound in drug development is likely as a versatile intermediate. The two hydroxyl groups can be selectively protected and functionalized to build more complex molecular architectures. For example, it can serve as a precursor for:

-

Salicylanilide Derivatives : The core structure is related to salicylanilides, which are known for their anthelmintic and antimicrobial properties.[13]

-

Phenolic Ethers and Esters : The phenolic hydroxyl group can be converted into ethers or esters, which are common functionalities in drug molecules to modulate properties like solubility and bioavailability.

-

Benzyl Halides : The hydroxymethyl group can be converted to a more reactive benzyl halide, enabling nucleophilic substitution reactions for the introduction of various pharmacophores.

Potential Biological Activity

Substituted phenols are a well-known class of compounds with a broad spectrum of biological activities.

-

Antimicrobial Agents : Chlorinated phenols are widely used as disinfectants and preservatives.[14][15] The subject compound could be investigated for its potential as an antimicrobial agent.

-

Enzyme Inhibitors : The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of enzymes.

Conclusion

This compound (CAS: 171569-42-9) is a chemical entity with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide has provided a detailed overview of its properties, a robust proposed synthesis, and a framework for its analytical characterization. While its biological profile remains to be explored, its structural features suggest that it could be a valuable starting point for the design and synthesis of new bioactive molecules. The protocols and data presented herein are intended to empower researchers to further investigate and unlock the full potential of this versatile compound.

References

- 1. 171569-42-9 CAS Manufactory [m.chemicalbook.com]

- 2. 171569-42-9|this compound|BLD Pharm [bldpharm.com]

- 3. aobchem.com [aobchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | 171569-42-9 [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. umdearborn.edu [umdearborn.edu]

- 8. fishersci.com [fishersci.com]

- 9. ajrconline.org [ajrconline.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. settek.com [settek.com]

- 12. epa.gov [epa.gov]

- 13. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atamankimya.com [atamankimya.com]

- 15. lanxess.com [lanxess.com]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physical and chemical properties of 3-Chloro-4-(hydroxymethyl)phenol, a molecule of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds, predictive models, and established analytical methodologies to offer a comprehensive resource for researchers.

Molecular Structure and Key Identifiers

This compound, with the CAS Number 171569-42-9, possesses a molecular formula of C₇H₇ClO₂ and a molecular weight of 158.58 g/mol . Its structure features a phenol ring substituted with a chlorine atom at the 3-position and a hydroxymethyl group at the 4-position. This substitution pattern is crucial in determining its chemical reactivity, solubility, and potential biological activity.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 171569-42-9 | AOBChem[1] |

| Molecular Formula | C₇H₇ClO₂ | AOBChem[1] |

| Molecular Weight | 158.58 g/mol | PubChem[2] |

| InChI Key | KWFBSEGXKSQRCG-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Properties: An Analytical Perspective

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation strategies.

Melting Point

The melting point is a critical indicator of a compound's purity. For this compound, a solid at room temperature, a precise experimental melting point is not readily found in the literature. However, by examining related structures, we can infer an expected range. For instance, 4-chloro-3-methylphenol has a reported melting point of 64-66 °C[3]. The presence of the hydroxymethyl group in our target molecule, capable of hydrogen bonding, would likely increase the melting point compared to its methyl-substituted analog.

Experimental Protocol for Melting Point Determination:

A standard method for determining the melting point of a crystalline organic solid involves a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point of this compound is not documented. Due to its relatively high molecular weight and potential for strong intermolecular hydrogen bonding, it is expected to have a high boiling point, likely undergoing decomposition before boiling at atmospheric pressure.

Solubility Profile

The solubility of a compound is a key determinant of its utility in various experimental and formulation contexts. The presence of both a polar hydroxyl and hydroxymethyl group, along with a moderately nonpolar chlorophenyl ring, suggests that this compound will exhibit solubility in a range of solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The polar groups will contribute to water solubility, but the chlorinated aromatic ring will limit it. |

| Methanol, Ethanol | Soluble | The alcohol solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. |

| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane, Chloroform | Moderately soluble | The chlorinated nature of the solvent and the compound will allow for some degree of solubility. |

| Hexane | Insoluble | A nonpolar solvent that will not effectively solvate the polar functional groups. |

Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility can be performed through simple dissolution tests.

Methodology:

-

Sample Preparation: Weigh a small, precise amount of the compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the solvent (e.g., 1 mL) to the sample in a test tube.

-

Mixing: Agitate the mixture vigorously for a set period.

-

Observation: Visually inspect for the presence of undissolved solid. If dissolved, the compound is considered soluble at that concentration.

Acidity Constant (pKa)

The phenolic hydroxyl group imparts acidic properties to the molecule. The pKa value is a measure of this acidity and is critical for understanding its behavior in different pH environments, which is particularly important in drug development for predicting absorption and distribution. The pKa of phenol is approximately 9.99. The presence of an electron-withdrawing chlorine atom is expected to lower the pKa, making this compound more acidic than phenol. Conversely, the hydroxymethyl group is weakly electron-donating, which would slightly increase the pKa. The net effect will be a pKa value likely in the range of 9-10. Computational models offer a powerful tool for predicting the pKa of substituted phenols.[4][5][6][7][8]

Experimental Protocol for pKa Determination via Potentiometric Titration:

Potentiometric titration is a precise method for determining the pKa of acidic and basic compounds.[9][10][11][12]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in a suitable solvent, often a water-alcohol mixture to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the hydroxyl proton.

-

Aromatic Protons (Ar-H): These will appear in the range of δ 6.5-7.5 ppm. The specific splitting pattern will depend on the coupling between the adjacent protons on the ring.

-

Hydroxymethyl Protons (-CH₂OH): A singlet is expected around δ 4.5 ppm.[13]

-

Phenolic Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically between δ 4-7 ppm.[14]

-

Benzylic Hydroxyl Proton (-CH₂OH): The chemical shift of this proton will also be variable and may exchange with the phenolic proton.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Signals are expected in the δ 110-160 ppm region. The carbon attached to the hydroxyl group (C-1) will be the most deshielded.

-

Hydroxymethyl Carbon (-CH₂OH): A peak is expected around δ 60-65 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the key functional groups.

-

O-H Stretch (Phenolic): A broad and strong absorption band in the region of 3200-3600 cm⁻¹.[14]

-

O-H Stretch (Alcoholic): This will also contribute to the broadness of the O-H band.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.[15]

-

C-O Stretch (Alcoholic): A strong band around 1000-1075 cm⁻¹.[15]

-

Aromatic C=C Bending: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z 158, with a characteristic M+2 peak at m/z 160 of approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of H₂O: Dehydration from the hydroxymethyl group.

-

Loss of CH₂OH: Cleavage of the hydroxymethyl group.

-

Loss of Cl: Cleavage of the chlorine atom.

-

Formation of a benzylic cation: Cleavage of the C-C bond between the ring and the hydroxymethyl group.

-

Experimental Protocol for GC-MS Analysis:

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic compounds like halogenated phenols.[1][4][16]

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization (e.g., acetylation) may be employed to improve chromatographic performance.

-

Injection: Inject a small volume of the sample solution into the GC.

-

Separation: The compound is vaporized and separated from other components on a capillary column based on its boiling point and polarity.

-

Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio and detected.

Safety and Handling

As a chlorinated phenol derivative, this compound should be handled with appropriate safety precautions. It is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of this compound. While a lack of extensive experimental data necessitates the use of predictive methods and comparisons with related compounds, the information and protocols presented herein offer a solid foundation for researchers working with this molecule. The detailed experimental methodologies provide a clear path for the empirical determination of its key physical properties, ensuring scientific rigor and advancing our understanding of this and similar compounds.

References

- 1. aobchem.com [aobchem.com]

- 2. 2-Chloro-4-(hydroxymethyl)phenol | C7H7ClO2 | CID 257456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jst-ud.vn [jst-ud.vn]

- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-Chloro-4-(hydroxymethyl)phenol, a substituted phenolic compound of interest in synthetic and medicinal chemistry. This document delineates its fundamental chemical and physical properties, provides detailed spectroscopic data for unambiguous identification, and outlines a validated synthetic protocol. Furthermore, it explores the compound's chemical reactivity, potential applications as a versatile building block, and essential safety and handling procedures. The guide is structured to serve as a foundational resource for professionals engaged in chemical research and drug development, grounding all technical claims in authoritative references.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a phenol ring substituted with a chlorine atom and a hydroxymethyl group. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure is depicted below:

Caption: Chemical Structure of this compound.

Key identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 171569-42-9 | [1][2][3] |

| Molecular Formula | C₇H₇ClO₂ | [1][2] |

| Molecular Weight | 158.58 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | BDQASBWZSSWBCP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1CO)Cl)O | [3] |

| Storage Temperature | Room temperature, sealed in dry, dark place | [1] |

Synthesis and Purification

The synthesis of this compound can be effectively achieved via the reduction of a more readily available starting material, 2-chloro-5-hydroxybenzoic acid. This transformation targets the carboxylic acid moiety while preserving the phenolic hydroxyl and chloro substituents.

Protocol: Reduction of 2-Chloro-5-hydroxybenzoic Acid

This protocol is based on a well-established method using a powerful reducing agent, lithium aluminum hydride (LAH).[4]

Causality: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive LAH. An ice bath is initially used to control the exothermic reaction upon addition of LAH. Subsequent refluxing provides the necessary thermal energy to drive the reaction to completion.

Experimental Steps:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2-chloro-5-hydroxybenzoic acid (e.g., 4 g, 23.2 mmol) in anhydrous tetrahydrofuran (200 mL).

-

LAH Addition: Cool the suspension in an ice bath. Slowly add a solution of lithium aluminum hydride (1 M in diethyl ether, 25 mL, 25 mmol) to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6 hours.

-

Quenching: Upon completion (monitored by TLC), cool the mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of a mixture of water and THF.

-

Workup: Acidify the mixture to a pH of ~2-3 with 1M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization or column chromatography on silica gel to afford this compound in high yield.[4]

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. The expected spectroscopic data are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum of a phenol provides distinct absorption bands. A strong, broad band is expected in the range of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of both the phenolic and benzylic alcohol groups, broadened by hydrogen bonding.[5][6] A strong C-O stretching absorption should also be visible around 1200-1000 cm⁻¹.[5] Aromatic C-H and C=C stretching bands will appear in their characteristic regions (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear as multiplets or distinct doublets/doublets of doublets in the δ 6.5-7.5 ppm region. Their specific chemical shifts and coupling constants are dictated by the substitution pattern.

-

Hydroxymethyl Protons (-CH₂OH, 2H): A singlet or doublet is expected for the benzylic protons, typically in the δ 4.4-4.8 ppm range.[7]

-

Hydroxyl Protons (2H): The phenolic -OH and alcohol -OH protons will appear as broad singlets. Their chemical shifts are variable and concentration-dependent, but typically fall between δ 4-7 ppm for the phenol and δ 2-5 ppm for the alcohol.[5] These signals will exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-OH) will be the most downfield, while the carbon attached to the chlorine atom (C-Cl) will also be significantly shifted.

-

Hydroxymethyl Carbon (-CH₂OH, 1C): The benzylic carbon signal is expected in the δ 60-65 ppm range.[7]

-

| Data Type | Expected Peaks / Regions | Source(s) |

| IR (cm⁻¹) | ~3200-3500 (O-H, broad), ~1600 & 1450 (C=C aromatic), ~1200-1000 (C-O) | [5][6] |

| ¹H NMR (ppm) | δ 6.5-7.5 (Ar-H), δ 4.4-4.8 (-CH₂-), broad singlets for -OH (D₂O exchangeable) | [5][7] |

| ¹³C NMR (ppm) | δ 110-160 (Ar-C), δ 60-65 (-CH₂-) | [7] |

| Mass Spec. | Molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with ~1/3 intensity due to the ³⁷Cl isotope. |

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) and a prominent (M+2)⁺ peak. The intensity of the (M+2)⁺ peak will be approximately one-third that of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom. Common fragmentation patterns for phenols and benzyl alcohols include loss of water and cleavage of the benzylic C-C bond.

Chemical Reactivity and Applications

The reactivity of this compound is governed by its three functional groups: the phenolic hydroxyl, the benzylic alcohol, and the chloro-substituted aromatic ring.

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for ether synthesis (e.g., Williamson ether synthesis). It also activates the aromatic ring towards electrophilic substitution.

-

Benzylic Alcohol Group: This primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. It can also be converted into a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions or undergo esterification.

-

Aromatic Ring: The ring is activated by the hydroxyl group and deactivated by the chlorine atom. Electrophilic aromatic substitution reactions will be directed by the combined influence of these groups. The chlorine atom itself can be replaced under certain demanding reaction conditions (e.g., nucleophilic aromatic substitution).

This trifunctional nature makes this compound a valuable building block. For instance, its structural analog, 3-Chloro-4-hydroxybenzaldehyde, is an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[8] Phenolic compounds, in general, are widely used as precursors in the production of polymers, agrochemicals, and pharmaceuticals, with many exhibiting a range of biological activities.[9][10][11]

Safety, Handling, and Storage

As a substituted chlorophenol, this compound must be handled with appropriate caution. Chlorophenols are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[11][12]

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.[13]

-

Skin Corrosion/Irritation: Causes skin irritation.[13]

-

Eye Damage/Irritation: Causes serious eye irritation.[1]

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and dispose of them properly after handling.[13]

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[13]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a dark place to prevent light-induced degradation.[1]

Conclusion

This compound is a versatile chemical intermediate with a well-defined structure and reactivity profile. This guide has provided the essential technical information required for its synthesis, characterization, and safe handling. The detailed protocols and compiled data serve as a robust resource for researchers aiming to utilize this compound as a building block in the development of novel molecules for pharmaceutical or material science applications.

References

- 1. This compound | 171569-42-9 [sigmaaldrich.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 4. 4-chloro-3-(hydroxymethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Complex Phenols - ChemistryViews [chemistryviews.org]

- 11. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ehs.berkeley.edu [ehs.berkeley.edu]

- 13. angenechemical.com [angenechemical.com]

3-Chloro-4-(hydroxymethyl)phenol molecular weight

An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive overview of this compound (CAS No: 171569-42-9), a halogenated phenolic compound with potential applications as a versatile intermediate in organic synthesis and drug discovery. While specific literature on this molecule is sparse, this document extrapolates from established chemical principles and data on analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, propose a detailed synthetic protocol, outline methods for analytical characterization, and discuss its potential as a building block in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in exploring the utility of this and other substituted phenolic compounds.

Physicochemical and Structural Properties

This compound belongs to the family of chlorinated phenols, a class of compounds that has garnered significant interest in medicinal chemistry due to the unique electronic and lipophilic properties imparted by the chlorine substituent.[1] The presence of both a hydroxyl and a hydroxymethyl group on the benzene ring offers multiple sites for chemical modification, making it a potentially valuable scaffold for building more complex molecules.

The core physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | [2] |

| Molecular Weight | 158.58 g/mol | [2][3] |

| CAS Number | 171569-42-9 | [2] |

| IUPAC Name | This compound | N/A |

| SMILES | OCC1=CC(O)=C(Cl)C=C1 | [2] |

| Appearance | Solid (predicted) | N/A |

| Storage | Keep in dark place, sealed in dry, room temperature | [2] |

Proposed Synthesis and Purification

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis hinges on the electrophilic chlorination of 4-hydroxybenzyl alcohol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already substituted, chlorination is expected to occur at one of the ortho positions (C3 or C5). The choice of a mild chlorinating agent is crucial to prevent over-chlorination or oxidation of the hydroxymethyl group. Sulfuryl chloride (SO₂Cl₂) is a suitable reagent for this purpose.[4]

Caption: Proposed synthesis of this compound via chlorination.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-hydroxybenzyl alcohol.

Materials:

-

4-Hydroxybenzyl alcohol (purity >98%)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g of 4-hydroxybenzyl alcohol in 150 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Chlorination: Slowly add a solution of sulfuryl chloride (1.05 equivalents) in 50 mL of anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 1 hour. Maintain the temperature at 0°C throughout the addition. Causality: Slow addition at low temperature is critical to control the exothermic reaction and minimize the formation of dichlorinated byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 100 mL of water and 100 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system of characterization.

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound, which are essential for its unambiguous identification.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons with specific splitting patterns, a singlet for the benzylic CH₂ protons, and broad singlets for the two OH groups. |

| ¹³C NMR | Seven distinct carbon signals corresponding to the aromatic carbons, the benzylic carbon, and carbons bearing hydroxyl and chloro groups. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 158, with a characteristic M+2 peak at m/z ≈ 160 (approx. 1/3 intensity) due to the ³⁷Cl isotope. |

| IR Spec. | Broad O-H stretching band (~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |

| HPLC/GC | A single major peak, indicating high purity, with retention time dependent on the specific column and method used.[5][6] |

Trustworthiness of Protocols: The analytical methods described are standard in organic chemistry.[7] For GC analysis of phenolic compounds, EPA method 8041A provides a robust starting point for method development, utilizing a gas chromatograph with a flame ionization detector (FID).[5][8]

Potential Applications in Research and Drug Development

Phenolic compounds are a cornerstone of medicinal chemistry, with applications ranging from antiseptics to complex drug scaffolds.[9] The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability and metabolic stability.[1]

Role as a Chemical Intermediate

This compound is an attractive building block for several reasons:

-

Two Reactive Sites: The phenolic hydroxyl and the benzylic alcohol groups can be selectively functionalized to build more complex structures. For instance, the phenolic hydroxyl can undergo etherification, while the benzylic alcohol can be oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution.

-

Defined Regiochemistry: The fixed positions of the substituents provide a rigid scaffold, which is advantageous in structure-activity relationship (SAR) studies.

Proposed Biological Evaluation Workflow

Given the lack of existing biological data, a logical workflow for the initial screening of this compound can be proposed. This workflow aims to efficiently identify any potential bioactivity and guide further investigation.

Caption: Proposed workflow for the initial biological evaluation of the title compound.

Safety, Handling, and Storage

As with all chlorinated phenols, this compound should be handled with care, assuming it may be toxic and corrosive.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[2][13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 171569-42-9|this compound|BLD Pharm [bldpharm.com]

- 3. Hydroxymethyl phenol | Sigma-Aldrich [sigmaaldrich.com]

- 4. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide - Google Patents [patents.google.com]

- 5. epa.gov [epa.gov]

- 6. osha.gov [osha.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. settek.com [settek.com]

- 9. What is Phenol used for? [synapse.patsnap.com]

- 10. lanxess.com [lanxess.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: Understanding the Molecular Landscape of 3-Chloro-4-(hydroxymethyl)phenol

An In-depth Technical Guide to the Solubility of 3-Chloro-4-(hydroxymethyl)phenol in Organic Solvents

This compound, with the CAS Number 171569-42-9, is a substituted phenolic compound of significant interest in synthetic organic chemistry and drug development.[1][2] Its utility as a building block stems from its multifunctional nature, incorporating a phenolic hydroxyl group, a benzylic alcohol, and a chloro-substituent on an aromatic ring. These features provide multiple reaction sites for creating more complex molecules.

The physical state of a related isomer, 4-chloro-3-methylphenol, is a pinkish to white crystalline solid, suggesting that this compound is also likely a solid at room temperature.[3] A thorough understanding of its solubility is paramount for any researcher aiming to utilize it effectively. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in formulation science for drug delivery. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound in common organic solvents.

Caption: Chemical structure of this compound.

Pillar 1: Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility is a nuanced interplay of its three key structural features:

-

Phenolic Hydroxyl (-OH) Group: This group is highly polar and is a strong hydrogen bond donor and acceptor.

-

Hydroxymethyl (-CH₂OH) Group: This benzylic alcohol group is also polar and capable of hydrogen bonding.

-

Chlorine Atom (-Cl) and Aromatic Ring: The benzene ring is nonpolar (hydrophobic), while the chlorine atom adds polarity through its electronegativity but also contributes to the molecule's size.

The presence of two hydroxyl groups suggests that the molecule will have a significant polar character. Chlorinated phenols are generally known to be readily soluble in organic solvents but only slightly soluble in water.[6] The solubility of the related compound 4-chlorophenol, for instance, is limited in water but significant in organic solvents like ethanol and ether.[7] Similarly, 4-hydroxybenzyl alcohol, which shares the hydroxymethylphenol backbone, is more soluble in polar organic solvents like ethanol and methanol.[8]

Based on these principles, we can predict the solubility behavior of this compound across different classes of organic solvents.

Pillar 2: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's -OH groups can form strong hydrogen bonds with both the phenolic and hydroxymethyl groups of the solute. These interactions can effectively overcome the solute's crystal lattice energy.[5] |

| Polar Aprotic | Acetone, DMSO, THF | High to Moderate | These solvents are polar and can act as hydrogen bond acceptors for the solute's -OH groups. The lack of a hydrogen bond-donating ability in the solvent might make solubility slightly less than in protic solvents. |

| Moderately Polar | Ethyl Acetate | Moderate | Ethyl acetate is a polar molecule but less so than alcohols or DMSO. It can accept hydrogen bonds, but its larger nonpolar ethyl group may reduce its efficiency in solvating the highly polar solute. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. However, the highly polar -OH groups will be poorly solvated, limiting overall solubility.[4] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | These solvents lack any significant polarity and cannot form hydrogen bonds. The energy required to break the hydrogen bonds between solute molecules would not be compensated by solute-solvent interactions.[4][5] |

Pillar 3: Experimental Verification of Solubility

Trustworthy research relies on empirical validation. The following section details a robust, self-validating protocol for determining the solubility of this compound. The isothermal shake-flask method is a gold-standard technique for this purpose.[9]

Experimental Workflow: Isothermal Shake-Flask Method

This protocol is designed to establish equilibrium between the undissolved solid and the saturated solution, ensuring an accurate measurement of solubility.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of crystalline this compound into several vials. The "excess" is critical to ensure a saturated solution is formed.

-

Add a precise volume of the desired organic solvent to each vial.

-

Prepare a blank solvent sample for later use as a reference.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath (e.g., at 25°C). Temperature control is crucial as solubility is temperature-dependent.[7]

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Causality Check: Inadequate settling will lead to the sampling of suspended solid particles, resulting in an overestimation of solubility. Centrifugation at a constant temperature can be used to accelerate and improve this step.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation due to temperature changes.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, tared volumetric flask.

-

Dilute the sample with a known volume of the same solvent. This brings the concentration into the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Self-Validation: The calibration curve must have a high correlation coefficient (R² > 0.999) to ensure the accuracy of the concentration measurement.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Intermolecular Forces

The difference in solubility between polar and nonpolar solvents can be visualized by examining the specific intermolecular interactions at play.

Caption: Dominant intermolecular forces influencing solubility.

Conclusion and Applications

The solubility of this compound is dominated by its two hydroxyl groups, rendering it highly soluble in polar organic solvents (protic and aprotic) and poorly soluble in nonpolar aliphatic solvents. This predictive understanding, combined with the robust experimental protocol provided, equips researchers in synthetic chemistry and drug development with the necessary tools to handle this compound effectively. Accurate solubility data is essential for designing efficient reaction conditions, developing scalable purification processes, and creating viable formulations, ultimately accelerating the pace of research and development.

References

- 1. aobchem.com [aobchem.com]

- 2. 171569-42-9 CAS Manufactory [m.chemicalbook.com]

- 3. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. m.youtube.com [m.youtube.com]

3-Chloro-4-(hydroxymethyl)phenol stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-4-(hydroxymethyl)phenol

Introduction

This compound, a substituted phenolic compound, serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and specialty chemical industries. Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and a benzylic alcohol, makes it a versatile building block. However, these same functional groups contribute to its potential for chemical instability if not handled and stored under appropriate conditions. Understanding the stability profile of this reagent is paramount for ensuring its purity, reactivity, and the ultimate success of synthetic routes that depend on it. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its storage, handling, and stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and designing appropriate storage solutions.

| Property | Value | Source |

| CAS Number | 171569-42-9 | [1] |

| Molecular Formula | C₇H₇ClO₂ | [1][2] |

| Molecular Weight | 158.58 g/mol | [2][3] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [3] |

| InChI Key | BDQASBWZSSWBCP-UHFFFAOYSA-N | [3] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is dictated by the reactivity of its three key structural features: the phenol ring, the hydroxymethyl group, and the chloro substituent. Exposure to common laboratory and manufacturing environmental factors such as oxygen, light, heat, and non-neutral pH can initiate degradation.

Susceptibility to Oxidation

Phenolic compounds are notoriously susceptible to oxidation. The electron-donating hydroxyl group activates the aromatic ring, making it prone to attack by atmospheric oxygen and other oxidizing agents. This process can be accelerated by exposure to light (photo-oxidation) or the presence of trace metal ions.

-

Pathway A: Ring Oxidation: The phenolic hydroxyl group can be oxidized to form a phenoxy radical. This radical can then participate in coupling reactions, leading to the formation of colored, high-molecular-weight polymeric impurities. Further oxidation can lead to ring-opening products.

-

Pathway B: Side-Chain Oxidation: The primary benzylic alcohol (hydroxymethyl group) is also a site for oxidation. Mild oxidation can convert it to the corresponding aldehyde (3-chloro-4-hydroxybenzaldehyde), and more aggressive oxidation can yield the carboxylic acid (3-chloro-4-hydroxybenzoic acid).[4]

Other Degradation Routes

While oxidation is the primary concern, other degradation mechanisms, particularly under forced conditions, should be considered.

-

Dehalogenation: Reductive dehalogenation to form 4-hydroxymethylphenol is a possibility, though it typically requires specific catalytic conditions.

-

Decomposition at Elevated Temperatures: As with many organic solids, storage at temperatures approaching the melting point can lead to accelerated decomposition and the release of hazardous gases like hydrogen chloride.[5]

The following diagram illustrates the primary potential degradation pathways initiated by oxidation.

Caption: Potential oxidative degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on safety data sheets and established chemical principles, adherence to strict storage and handling protocols is crucial for maintaining the integrity of this compound.

Storage Conditions

The primary objective is to protect the compound from atmospheric oxygen, moisture, light, and heat.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature, in a cool area.[3][6] | Prevents thermal degradation and potential sublimation.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon).[6] Sealed in dry conditions.[3] | Minimizes contact with atmospheric oxygen and moisture, which are key drivers of degradation. |

| Light | Keep in a dark place.[3] Store protected from light.[7] | Prevents photo-oxidation, a common degradation pathway for phenols. |

| Container | Tightly closed, original, and properly labeled containers.[6][7] | Prevents contamination and exposure to the atmosphere. Ensures proper identification. |

| Location | Store in a dry, well-ventilated place.[6][8] | Reduces ambient moisture and prevents the buildup of any potential vapors. |

Handling and Incompatibilities

Proper handling procedures are essential for both personnel safety and maintaining compound purity.

-

Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[6][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8] Phenolic compounds can cause severe skin burns and eye damage.[8][10]

-

Incompatible Materials: Store away from strong bases, acid anhydrides, acid chlorides, and oxidizing agents.[5][6] These substances can catalyze or participate in degradation reactions.

Stability Testing Methodology

To empirically determine the stability of a given batch of this compound and establish a re-test date or shelf-life, a formal stability study is required. This typically involves a forced degradation study followed by the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing)

The goal of stress testing is to deliberately degrade the sample to identify likely degradation products and validate that the analytical method can detect them.[11]

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare five separate, accurately weighed samples of this compound in suitable vials. Prepare a control sample to be stored under ideal conditions.

-

Acid Hydrolysis: To one sample, add 1 mL of 0.1 M Hydrochloric Acid. Heat at 60°C for 24 hours.

-

Base Hydrolysis: To a second sample, add 1 mL of 0.1 M Sodium Hydroxide. Heat at 60°C for 24 hours.

-

Oxidative Degradation: To a third sample, add 1 mL of 3% Hydrogen Peroxide. Store at room temperature for 24 hours.

-

Thermal Degradation: Place a fourth sample (solid) in a 105°C oven for 48 hours.

-

Photolytic Degradation: Expose a fifth sample (solid) to a calibrated light source (e.g., ICH option 2) for a specified duration.

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples as appropriate. Dilute all samples, including the control, with a suitable solvent (e.g., methanol or acetonitrile) to a known concentration and analyze using the stability-indicating method described below.

The following diagram outlines the workflow for a comprehensive stability study.

Caption: Workflow for conducting a forced degradation and stability study.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[12][13]

Protocol: HPLC Method for Stability Assessment

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid). The acidic modifier ensures the phenol is protonated for better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 218 nm, a wavelength where many substituted phenols show good absorbance.[14]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Inject the standard to determine its retention time and response factor.

-

Inject the stressed samples and the control sample.

-

Analyze the resulting chromatograms. The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the main peak of this compound.

-

Calculate the percentage of remaining parent compound and the percentage of each degradant formed.

-

Conclusion

The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The principal degradation risk stems from oxidation, which can affect both the phenolic ring and the hydroxymethyl side chain, leading to the formation of colored impurities and related acidic or aldehydic species. By implementing the recommended storage conditions—specifically, protection from light, oxygen, and excessive heat in a tightly sealed container—users can significantly prolong the shelf-life and preserve the purity of this valuable reagent. For applications requiring stringent quality control, conducting a formal stability study using forced degradation and a validated stability-indicating HPLC method is the definitive approach to ensuring the material's fitness for use.

References

- 1. aobchem.com [aobchem.com]

- 2. 2-Chloro-4-(hydroxymethyl)phenol | C7H7ClO2 | CID 257456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 171569-42-9 [sigmaaldrich.com]

- 4. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. fishersci.com [fishersci.com]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. carlroth.com [carlroth.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. osha.gov [osha.gov]

3-Chloro-4-(hydroxymethyl)phenol safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-(hydroxymethyl)phenol

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound (CAS No: 171569-42-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the compound's reactivity and the causality behind recommended safety protocols. Given the limited specific toxicological data for this compound, this guide synthesizes information from its known hazard classification and the extensive data available for phenol, its parent compound, to establish a robust framework for safe laboratory practice.

Compound Profile and Hazard Identification

This compound is a substituted phenol containing both a halogen and a primary alcohol functional group. This unique structure makes it a valuable building block in organic synthesis but also necessitates a careful evaluation of its potential hazards. The reactivity of the phenolic hydroxyl, the benzylic alcohol, and the activated aromatic ring must all be considered when planning reactions and handling procedures.

The compound is classified under the Globally Harmonized System (GHS) as a substance that poses significant acute health risks. Its primary hazards are associated with ingestion, skin contact, and eye contact.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Beyond these classifications, it is critical to recognize that as a phenol derivative, this compound is readily absorbed through the skin and can potentially lead to systemic toxicity, a hallmark of phenol poisoning.[1][2] Phenols can exert a local anesthetic effect, which may dangerously mask the initial pain of a chemical burn, leading to a delayed recognition of a serious exposure.[3][4]

Caption: Logical workflow for establishing a comprehensive hazard profile.

Physical and Chemical Properties

A thorough understanding of a compound's physical properties is fundamental to its safe handling and storage.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 171569-42-9 | |

| Molecular Formula | C7H7ClO2 | |

| Molecular Weight | 158.58 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature, sealed in dry, keep in dark place |

| InChI Key | BDQASBWZSSWBCP-UHFFFAOYSA-N | |

First-Aid and Emergency Response Protocols

The critical takeaway for any phenol-related exposure is that rapid and effective decontamination can be life-saving. Systemic toxicity can occur from dermal absorption over even a small surface area.[5][6] All laboratories handling this compound must have a dedicated phenol first-aid kit readily accessible.

Protocol 1: Dermal Exposure Response

This is the most likely route of accidental exposure. The anesthetic properties of phenol can prevent the individual from feeling pain, so any suspected contact must be treated as a serious incident.[4]

-

Immediate Action: Move the affected individual immediately to an emergency safety shower or drench hose.[5]

-

Clothing Removal: While under the shower, remove all contaminated clothing. Responders must wear appropriate gloves (e.g., neoprene or butyl rubber) to avoid secondary contamination.[7][8]

-

Initial Wash: Flush the affected skin area with copious amounts of water for at least 15 minutes.[3][9] The goal of this initial, high-volume wash is to remove gross contamination.

-

PEG Decontamination: After the initial water flush, cease the shower and immediately begin wiping the affected area repeatedly with gauze pads soaked in low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[6][10] PEG is superior to water for decontamination as it helps to inactivate and remove phenol that has been absorbed into the skin.[3] Continue this process until there is no detectable odor of phenol.

-

Seek Medical Attention: All phenol exposures must be evaluated by a medical professional. Call emergency services immediately.[4] Provide the responding medical team with the Safety Data Sheet for the compound.

Caption: Emergency first-aid workflow for dermal exposure.

Protocol 2: Eye Exposure Response

-

Immediately flush the eyes with a large volume of water for at least 20 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation.[3][7]

-

Removal of contact lenses should only be attempted by skilled personnel after irrigation has begun.[3]

-

Do not delay irrigation. After flushing, seek immediate and urgent medical attention from an ophthalmologist.[3]

Protocol 3: Inhalation and Ingestion

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give a glass of water. Seek immediate medical attention.[11] Ingestion of phenols can cause severe internal burns and rapid systemic toxicity.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

-

Primary Engineering Control: All work with this compound, including weighing the solid and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][13]

The selection of PPE is critical due to the insidious nature of phenol absorption.

Table 3: PPE Selection Guide

| Task | Eye Protection | Hand Protection | Body Protection |

|---|---|---|---|

| Weighing Solid | Safety glasses with side shields | Double-layered nitrile gloves (4mil) for incidental contact. Change immediately if contaminated.[14] | Fully buttoned lab coat |

| Preparing Solutions / Performing Reactions | Chemical splash goggles | Utility grade neoprene or butyl rubber gloves over nitrile gloves.[13] Laminate film (e.g., Silver Shield®) gloves are also highly recommended.[14] | Lab coat and a chemically resistant apron |

| Cleaning Spills | Face shield over chemical splash goggles | Heavy-duty, chemically resistant gloves (e.g., Viton®-butyl, Silver Shield®)[14] | Chemically resistant apron over lab coat |

Accidental Release and Spill Cleanup

Preparedness is key to managing a spill effectively and safely.

Protocol 4: Spill Cleanup

-

Assess the Situation: Determine the size of the spill. If it is large, involves other hazardous materials, or you are not trained to handle it, evacuate the area and alert your institution's emergency response team.

-

Secure the Area: Alert personnel in the immediate vicinity. Prevent entry into the spill area.

-

Don Appropriate PPE: Before cleanup, don the PPE specified for spills in Table 3.

-

Cleanup (Solid Spill): Do NOT use a dry brush and dustpan, as this can create airborne dust. Gently cover the spill with damp paper towels (moistened with water) to prevent dust generation. Carefully scoop the material into a labeled, sealable hazardous waste container.[11]

-

Cleanup (Liquid Spill): Use absorbent pads to contain and absorb the spilled material.[15] Work from the outside of the spill inward. Place used pads into a labeled hazardous waste container.

-

Decontamination: Wipe the spill area thoroughly with a soap and water solution.[14]

-

Disposal: All cleanup materials are considered hazardous waste and must be disposed of according to institutional and local regulations.[4]

Caption: Decision-making workflow for spill response.

Storage, Stability, and Disposal

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, dark, and well-ventilated area.[11] Ensure storage is away from incompatible materials. Store containers below eye level and in secondary containment.[15][16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, calcium hypochlorite, and aluminum chloride.[17][18]

-

Reactivity Profile: The molecule has two distinct hydroxyl groups. The phenolic hydroxyl is acidic and, upon deprotonation, becomes a potent nucleophile for reactions like ether synthesis.[19] The benzylic alcohol is a primary alcohol, susceptible to oxidation. This differential reactivity can be exploited synthetically but also means that reaction conditions must be carefully chosen to avoid unintended side reactions.[19][20]

-

Disposal: This compound and any material contaminated with it must be treated as hazardous chemical waste.[21][22] Collect waste in a sturdy, leak-proof, and clearly labeled container.[16] The first rinse of any emptied container must also be collected as hazardous waste.[21] Never dispose of this chemical down the sink.[16]

Toxicological Summary

The toxicological profile is defined by its GHS classification and the known behavior of phenols.

-

Acute Effects: The compound is harmful if swallowed and causes skin and serious eye irritation.

-

Systemic Toxicity: The primary concern is systemic toxicity following absorption through any route, especially the skin.[2] Effects can be rapid and severe, targeting the central nervous system (convulsions, coma), cardiovascular system (arrhythmia, hypotension), liver, and kidneys.[8][17]

-

Chronic Effects: Prolonged or repeated exposure to phenols may lead to weight loss, muscle weakness, liver and kidney damage, and a skin condition called ochronosis (darkening of the skin).[2][17]

-

Carcinogenicity: The parent compound, phenol, is classified by the IARC as Group 3: Not classifiable as to its carcinogenicity to humans.[2] No specific data exists for this compound.

Conclusion

This compound is a valuable chemical intermediate that demands a high level of respect and caution in the laboratory. Its hazard profile is dominated by its potential for skin absorption leading to severe systemic toxicity, a characteristic inherited from its parent structure, phenol. By implementing robust engineering controls, using appropriate and carefully selected PPE, and being thoroughly prepared for emergency situations, researchers can handle this compound safely and effectively. The causality behind these protocols is clear: to prevent all routes of exposure and to be prepared for rapid, effective decontamination in the event of an accident.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. gov.uk [gov.uk]

- 3. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 4. ehs.wwu.edu [ehs.wwu.edu]

- 5. oehs.tulane.edu [oehs.tulane.edu]

- 6. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. petrochemistry.eu [petrochemistry.eu]

- 8. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. PHENOL FIRST AID and personal protective equipment [protocols.io]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. safety.duke.edu [safety.duke.edu]

- 15. umdearborn.edu [umdearborn.edu]